molecular formula C16H16O4 B14350167 Benzyl 2,5-dimethoxybenzoate CAS No. 90578-39-5

Benzyl 2,5-dimethoxybenzoate

Cat. No.: B14350167
CAS No.: 90578-39-5
M. Wt: 272.29 g/mol
InChI Key: DIYALSWQLNYWNO-UHFFFAOYSA-N
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Description

Benzyl 2,5-dimethoxybenzoate is an organic compound that belongs to the class of benzoate esters It is derived from the esterification of 2,5-dimethoxybenzoic acid with benzyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,5-dimethoxybenzoate typically involves the esterification of 2,5-dimethoxybenzoic acid with benzyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The general reaction can be represented as:

2,5-dimethoxybenzoic acid+benzyl alcoholBenzyl 2,5-dimethoxybenzoate+water\text{2,5-dimethoxybenzoic acid} + \text{benzyl alcohol} \rightarrow \text{this compound} + \text{water} 2,5-dimethoxybenzoic acid+benzyl alcohol→Benzyl 2,5-dimethoxybenzoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol group, yielding 2,5-dimethoxybenzyl alcohol.

    Substitution: The methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: 2,5-dimethoxybenzyl alcohol.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

    Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound’s derivatives have been explored for their biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has investigated its potential as a prodrug, where it can be metabolized into active pharmaceutical agents.

    Industry: It is used in the synthesis of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of Benzyl 2,5-dimethoxybenzoate largely depends on its chemical structure and the specific context of its application. In biological systems, it may interact with cellular enzymes and receptors, leading to various biochemical effects. The methoxy groups and the ester linkage play crucial roles in its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

    Benzyl benzoate: Similar in structure but lacks the methoxy groups.

    2,5-dimethoxybenzoic acid: The parent acid of Benzyl 2,5-dimethoxybenzoate.

    Benzyl 4-methoxybenzoate: Another ester derivative with a single methoxy group.

Uniqueness: this compound is unique due to the presence of two methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. These methoxy groups can participate in various chemical reactions, making the compound versatile for different applications.

Properties

CAS No.

90578-39-5

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

benzyl 2,5-dimethoxybenzoate

InChI

InChI=1S/C16H16O4/c1-18-13-8-9-15(19-2)14(10-13)16(17)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3

InChI Key

DIYALSWQLNYWNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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